3-(4-chlorophenyl)-6-ethoxy-3,4-dihydro-2H-1,3-benzoxazine
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Overview
Description
3-(4-chlorophenyl)-6-ethoxy-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that features a benzoxazine ring fused with a chlorophenyl and ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6-ethoxy-3,4-dihydro-2H-1,3-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with ethyl chloroformate to form an intermediate, which then undergoes cyclization with formaldehyde in the presence of a base to yield the desired benzoxazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-6-ethoxy-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce ethoxy-substituted amines.
Scientific Research Applications
3-(4-chlorophenyl)-6-ethoxy-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and resins
Mechanism of Action
The mechanism by which 3-(4-chlorophenyl)-6-ethoxy-3,4-dihydro-2H-1,3-benzoxazine exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid: Shares a similar chlorophenyl group but differs in its functional groups and overall structure.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another heterocyclic compound with different substituents and biological activities
Uniqueness
3-(4-chlorophenyl)-6-ethoxy-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific combination of a benzoxazine ring with chlorophenyl and ethoxy groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H16ClNO2 |
---|---|
Molecular Weight |
289.75 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-ethoxy-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C16H16ClNO2/c1-2-19-15-7-8-16-12(9-15)10-18(11-20-16)14-5-3-13(17)4-6-14/h3-9H,2,10-11H2,1H3 |
InChI Key |
QXVJHKHKFWCAAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OCN(C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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